6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-10-9-6-3-2-5(8)4-11(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNWSSERCJVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649995 | |
| Record name | 6-Bromo-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-56-0 | |
| Record name | 6-Bromo-3-(methylthio)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
The formation of the triazole ring is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Hydrazone Formation : A common approach is to react a hydrazone with nitriles or other suitable compounds. For instance, ethyl 2-oxoacetate can be condensed with 5-bromo-2-hydrazinylpyridine to form an intermediate compound.
Oxidative Cyclization : N-Chlorosuccinimide (NCS) has been effectively used as an oxidizing agent in cyclization reactions to form the triazolo[4,3-a]pyridine core. The reaction proceeds under mild conditions and typically yields high purity products. The general procedure involves dissolving the hydrazone in dry DMF, cooling it, and adding NCS slowly while stirring at low temperatures.
Methylthio Group Introduction
After forming the triazole ring, the next step is to introduce the methylthio group:
Nucleophilic Substitution : The methylthio group can be introduced by reacting the intermediate compound with methylthiol or dimethyl disulfide. This step often requires careful control of reaction conditions to prevent side reactions.
Coupling Reactions : Alternatively, coupling reactions can be employed to attach the methylthio group to the triazole structure, enhancing overall yield and selectivity.
Reaction Conditions and Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of 6-Bromo-3-(methylthio)-triazolo[4,3-a]pyridine.
Temperature Control : For cyclization reactions using NCS, maintaining a temperature range of 0 °C to room temperature is vital for controlling exothermic reactions and achieving high yields.
Stoichiometric Ratios : Adjusting the stoichiometric ratios of reagents can significantly influence product formation. For example, using excess NCS may enhance the formation of desired products but could also lead to increased by-products.
Characterization Techniques
Characterizing the synthesized compound is essential for confirming its structure and purity:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Verifies substituent positions and purity |
| Mass Spectrometry (MS) | Confirms molecular weight |
| X-ray Diffraction | Resolves crystal structure |
Characterization typically reveals that 6-Bromo-3-(methylthio)-triazolo[4,3-a]pyridine crystallizes in a monoclinic space group with specific lattice parameters that are consistent with its molecular structure.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromine
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions. This reactivity enables functionalization for drug discovery and material science applications:
- Reagents : Amines, thiols, or alkoxides.
- Conditions : Polar aprotic solvents (DMF, DMSO) at 60–100°C, often with KCO or CsCO as base .
- Example : Reaction with morpholine yields 6-morpholino derivatives, useful in kinase inhibitor synthesis .
Key Mechanistic Insight :
The electron-withdrawing triazolo-pyridine ring enhances bromine’s electrophilicity, facilitating SNAr even at lower temperatures compared to non-fused aromatic systems.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
Notable Example :
Suzuki coupling with 4-methoxyphenylboronic acid achieves 88% yield, demonstrating compatibility with electron-rich aryl groups .
Functionalization of the Methylthio Group
The methylthio (-SMe) group at position 3 undergoes oxidation and alkylation:
- Oxidation :
- Alkylation :
Heterocyclic Ring Modifications
The triazolo-pyridine core participates in cycloadditions and ring-expansion reactions:
- Electrochemical Desulfurative Cyclization :
- Microwave-Assisted Cyclization :
Comparative Reactivity of Analogous Compounds
The bromine and methylthio groups distinguish its reactivity from related triazolopyridines:
Scientific Research Applications
Biological Activities
Research indicates that 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, triazole derivatives are known to inhibit the growth of various bacterial strains and fungi. The presence of the bromine and methylthio groups may enhance its efficacy against resistant strains .
Anticancer Potential
Recent investigations into triazole derivatives have suggested potential anticancer properties. The ability of these compounds to interfere with cell proliferation and induce apoptosis (programmed cell death) is an area of active research. The specific mechanism by which this compound exerts its effects on cancer cells remains to be fully elucidated but may involve modulation of signaling pathways associated with tumor growth .
Pharmaceutical Applications
The unique structure of this compound positions it as a promising scaffold for drug development.
Drug Design and Synthesis
Researchers are exploring the synthesis of novel derivatives based on this compound to enhance its pharmacological properties. The ability to modify the triazole ring and the attached functional groups allows for the optimization of biological activity and selectivity against specific targets .
Potential Uses in Neurology
Emerging studies suggest that triazole derivatives may have neuroprotective effects. This opens avenues for research into their application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involved may include antioxidant activity and modulation of neurotransmitter systems .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science.
Polymer Chemistry
The compound can serve as a building block for polymers with specific functionalities. Its incorporation into polymer matrices may impart desirable properties such as thermal stability and resistance to degradation .
Coatings and Composites
Due to its chemical stability and potential antimicrobial properties, this compound could be used in developing coatings that prevent microbial growth on surfaces. This application is particularly relevant in healthcare settings where hygiene is critical .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with minimal inhibitory concentration identified. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Study C | Polymer Applications | Successfully incorporated into polymer matrices; enhanced thermal stability observed. |
Mechanism of Action
The mechanism of action of 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares structural features and physical properties of 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine with analogous derivatives:
Key Observations :
Crystallographic and Conformational Analysis
- Planarity: The triazolopyridine core is planar in all derivatives, facilitating π-π interactions with biological targets. For example, 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibits a dihedral angle of 30.41° between the triazole and pyridine rings, slightly higher than non-brominated analogs .
- Hydrogen bonding : Water molecules form extensive H-bond networks with N atoms in the triazole ring, critical for crystal packing and solubility .
Biological Activity
6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 941294-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and antibacterial agent.
Antiviral Activity
Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against several viruses:
- Mechanism of Action : The compound may inhibit viral replication through interference with viral enzymes or host cell pathways.
- Case Study : A study demonstrated that structurally related triazole compounds inhibited the replication of the avian influenza virus with an IC50 value of approximately 0.96 µg/mL .
Antibacterial Activity
The antibacterial properties of this compound have also been assessed. In vitro studies suggest that it has broad-spectrum activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits varying degrees of effectiveness depending on the bacterial strain .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural components. The presence of bromine and methylthio groups in the structure of this compound is believed to enhance its interaction with biological targets.
Research Findings
In a systematic evaluation of similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, and how can intermediates be optimized for yield?
The compound can be synthesized via a two-step process: (1) condensation of ethyl 2-oxoacetate with 5-bromo-2-hydrazinylpyridine, followed by (2) PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine core. The methylthio group is introduced via nucleophilic substitution or coupling reactions. Optimization involves adjusting reaction temperatures (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents to improve intermediates’ purity .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Characterization typically includes ¹H/¹³C NMR to verify substituent positions and purity, mass spectrometry for molecular weight confirmation, and single-crystal X-ray diffraction to resolve the crystal lattice. For example, X-ray analysis reveals monoclinic space groups (e.g., P21/c) with bond angles and lengths consistent with the fused triazole-pyridine system .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Initial screening may involve antibacterial assays against Xanthomonas species (e.g., agar dilution method at 50 µg/mL) or herbicidal activity tests on Echinochloa crusgalli at 150 g a.i. ha⁻¹. EC₅₀ values are calculated using dose-response curves, with Bismerthiazol as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,2,4-triazolo[4,3-a]pyridine derivatives for enhanced bioactivity?
SAR analysis of analogues shows that electron-withdrawing groups (e.g., Br at position 6) enhance antibacterial potency by increasing electrophilicity. Hydrophilic substituents (e.g., methylthio at position 3) improve solubility without compromising target binding. 3D-QSAR models (Comparative Molecular Field Analysis) further predict steric and electrostatic contributions to herbicidal activity .
Q. What computational methods are used to study interactions between this compound and biological targets like RBP4 or mGluR2 receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to map interactions. For RBP4 antagonists, the triazole N2 atom forms hydrogen bonds with Arg121, while the hydrophobic β-ionone pocket accommodates aryl head groups. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How can synthetic challenges like regioselectivity in triazolo[4,3-a]pyridine formation be addressed?
Regioselectivity is controlled by the choice of oxidizing agents. N-Chlorosuccinimide (NCS) promotes selective cyclization of hydrazones to [1,2,4]triazolo[4,3-a]pyridines under mild conditions (room temperature, 4 hours). Isomerization to [1,2,4]triazolo[1,5-a]pyridines is minimized by avoiding prolonged heating .
Q. What advanced spectroscopic techniques resolve dynamic processes in triazolo[4,3-a]pyridine derivatives?
Variable-temperature ¹H NMR tracks tautomerism or rotational barriers, while 2D NOESY identifies spatial proximities between substituents. For phosphonated derivatives, ³¹P NMR (δ 18–23 ppm) monitors phosphorylation efficiency .
Q. How are in vivo efficacy studies designed for agricultural applications of this compound?
Field trials against Xanthomonas oryzae involve foliar application at 150 g a.i. ha⁻¹, with disease severity scored weekly. Safety profiles are assessed by monitoring non-target species (e.g., rice, corn) for phytotoxicity. Dose optimization balances efficacy (EC₅₀ < 10 µg/mL) and environmental safety .
Methodological Considerations
- Synthesis Optimization : Replace traditional oxidants like PhI(OAc)₂ with NCS to reduce toxicity and improve atom economy .
- Bioassay Design : Include replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) to ensure reproducibility of EC₅₀ values .
- Computational Workflows : Validate docking poses with experimental crystallographic data (e.g., PDB ID 3FMZ for RBP4) to ensure predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
